5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene
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Overview
Description
5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene is a complex organic compound with a unique structure It belongs to the class of polycyclic hydrocarbons and is characterized by its multiple fused rings and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, methylation, and hydrogenation steps. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.
Scientific Research Applications
5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene has several scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic hydrocarbon reactions and mechanisms.
Biology: It is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may trigger a signaling cascade that results in a physiological response.
Comparison with Similar Compounds
Similar Compounds
- 3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-hexadecahydro-1H-cyclopenta[a]chrysen-9-ol
- Methyl 1-isopropenyl-5a,5b,8,8,14a-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,7a,8,9,14,14a,14b,15,16,16a,16b-icosahydrocyclopenta[7,8]phenanthro[2,1-b]carbazole-3a-carboxylate
Uniqueness
5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new applications.
Properties
Molecular Formula |
C29H48 |
---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene |
InChI |
InChI=1S/C29H48/c1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h13,19,21-25H,8-12,14-18H2,1-7H3 |
InChI Key |
AVTGQJYGWNWEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=CCC3(C(C12)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
Origin of Product |
United States |
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